molecular formula C10H13N3S B13269162 N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13269162
M. Wt: 207.30 g/mol
InChI Key: CGGOSQGPJDPQDX-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThese steps often include cyclization reactions, which are facilitated by reagents such as hydrazonoyl halides and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-throughput screening and computational chemistry techniques to refine the synthetic pathway .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-(2-methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

CGGOSQGPJDPQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

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